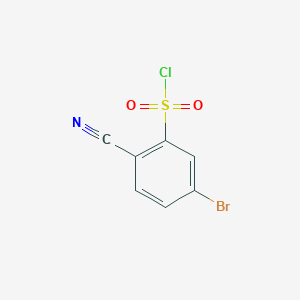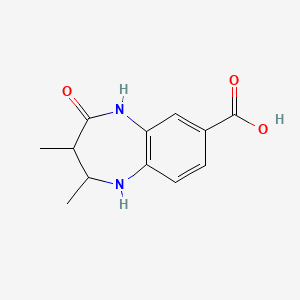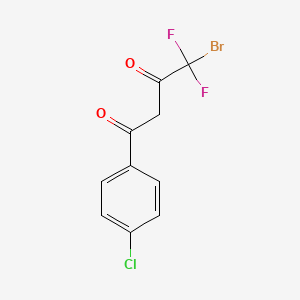
4-Bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound. The molecular formula represents the number and type of atoms in a molecule. The structural formula represents the arrangement of atoms in a molecule.
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This can include the starting materials, the type of reaction, the catalysts used, the temperature and pressure conditions, and the yield of the reaction.Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure.Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. This can include its reactivity, the type of reactions it can participate in, and the products it can form.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound such as its melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various chemical structures. For instance, (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione and its bromophenyl counterpart are synthesized with a planar enedione moiety, exhibiting type I and II interactions in their crystal forms (Lastovickova, La Scala, & Sausa, 2018).
Electronic and Non-Linear Optical Properties
- In another study, derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate were synthesized and analyzed for their electronic properties and non-linear optical properties using Frontier molecular orbital analysis, revealing significant insights into the reactivity and electronic properties of these compounds (Nazeer et al., 2020).
Antitumor Activity
- A series of derivatives, including 1-(4-chlorophenyl)-4,4,4-trifluoro-2-(2-(aryl)hydrazono)butane-1,3-diones, have been synthesized and evaluated for their antitumor activity, with some compounds showing potential activity against various cancer cell lines (Al-Suwaidan et al., 2015).
Antimicrobial Studies
- Research has been conducted on the synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione and its transition metal complexes, which exhibited moderate to excellent antimicrobial activity against bacteria and fungi (Sampal et al., 2018).
Electrogenerated Nanoparticle Synthesis
- The compound has been used in the electrochemical synthesis of nanoparticles via a three-component reaction, demonstrating advantages like high yield and environmental friendliness (Goodarzi & Mirza, 2020).
Investigation of Structure-Activity Relationships
- Studies have been carried out to synthesize and evaluate analogues of certain compounds, like 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione, to establish structure-activity relationships and understand mechanisms of action against diseases like tuberculosis (Samala et al., 2014).
Gas Chromatographic Studies
- The compound's derivatives have been used in gas chromatographic studies, particularly examining the behavior of chelates derived from aromatic β-diketones (Dilli & Robards, 1985).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it can pose. This can include its toxicity, flammability, and environmental impact.
Orientations Futures
Future directions can involve potential applications of the compound, areas of research that could be explored, and how the compound can be modified or used in the synthesis of other compounds.
Propriétés
IUPAC Name |
4-bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClF2O2/c11-10(13,14)9(16)5-8(15)6-1-3-7(12)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFWMAJDQDWHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



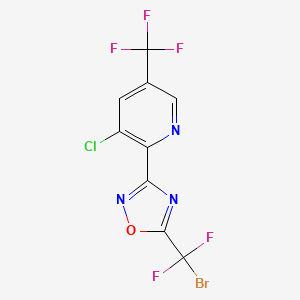
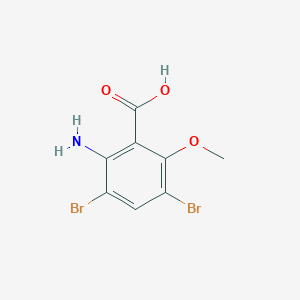
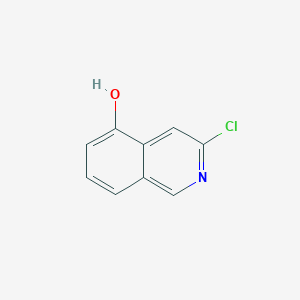
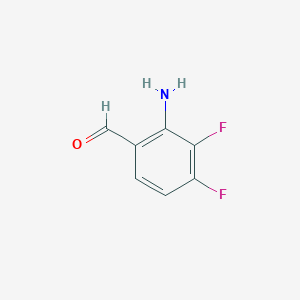
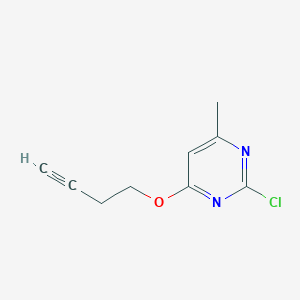
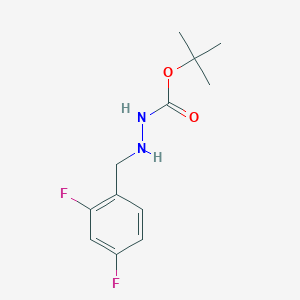
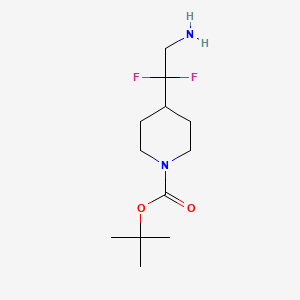
![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)
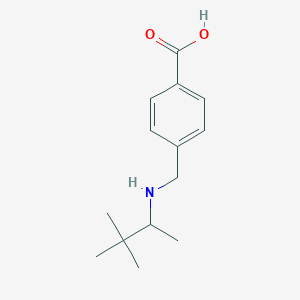
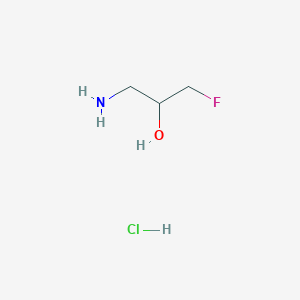
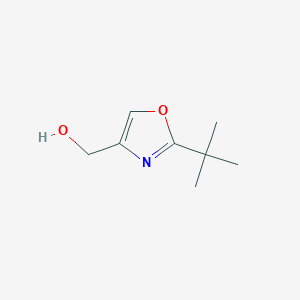
![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1381503.png)
